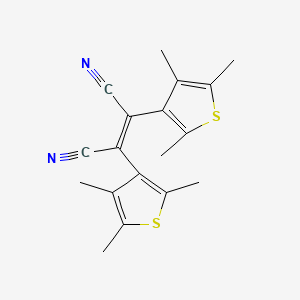

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Description

BenchChem offers high-quality cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDKKQQUZPETC-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1/C(=C(/C#N)\C2=C(SC(=C2C)C)C)/C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-46-7 | |

| Record name | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

This technical guide provides a comprehensive overview of the fundamental properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the dithienylethene family of photochromic molecules. This document is intended for researchers, scientists, and drug development professionals who are interested in the application of photoswitchable compounds in their respective fields. We will delve into the synthesis, photochromic and electrochemical behavior, and potential applications of this molecule, with a focus on the underlying scientific principles and experimental methodologies.

Introduction: The Significance of a Molecular Switch

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to as CMTE, is a synthetic organic compound renowned for its robust photochromic properties.[1] As a member of the diarylethene class of molecular switches, CMTE can undergo a reversible transformation between two distinct isomers upon exposure to specific wavelengths of light.[1][2] This light-induced isomerization leads to significant changes in its molecular structure and, consequently, its optical and electronic properties.[1] The thermal stability of both isomeric forms and high fatigue resistance make dithienylethenes like CMTE highly attractive for a range of applications, from optical data storage to the development of "smart" materials.[3] In the realm of drug development, the ability to externally control the structure and function of a molecule with light opens up exciting possibilities for photopharmacology, enabling spatiotemporally controlled drug delivery and activation.[4]

The Photochromic Heart: Isomerization Mechanism and Kinetics

The photochromism of CMTE is rooted in a reversible 6π-electrocyclization reaction.[2] The thermodynamically more stable open-ring form, cis-1,2-dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (the "cis" or "open" form), is typically a yellow compound.[5] Upon irradiation with ultraviolet (UV) light, it undergoes a cyclization reaction to form the closed-ring isomer, which is red.[5] This process can be reversed by exposing the closed-ring isomer to visible light, causing it to revert to the open-ring form.[6]

Sources

- 1. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photochromism and electrochemistry of a dithienylcyclopentene electroactive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemistry of dithienylethenes and their application in electropolymer modified photo- and redox switchable surfaces - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Electron donor and acceptor functionalized dithienylethenes: effects of charge density on photochromic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

The Inner Workings of Light-Switched Molecules: A Technical Guide to the Photochromic Mechanism of Dicyanodiarylethenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyanodiarylethenes represent a prominent class of photochromic molecules, capable of undergoing reversible transformations between two distinct isomers upon exposure to light. This unique property has positioned them as key components in the development of molecular switches, high-density optical data storage, and photosensitive drug delivery systems. This in-depth technical guide provides a comprehensive exploration of the core photochromic mechanism of dicyanodiarylethenes. Moving beyond a mere description of the phenomenon, this document delves into the causal relationships that govern the photophysical and photochemical behavior of these molecules. We will dissect the theoretical underpinnings of their isomerization, detail the experimental methodologies for their characterization, and provide insights into the rational design of dicyanodiarylethenes with tailored photoresponsive properties.

The Fundamental Principle: A Tale of Two Isomers

The photochromism of dicyanodiarylethenes is rooted in a reversible pericyclic reaction, specifically a 6π-electrocyclization. The molecule exists in two thermally stable isomeric forms: an open-ring form and a closed-ring form.[1]

-

Open-Ring Isomer: This form is typically colorless or weakly colored as the two aryl moieties are connected by a flexible ethene bridge, resulting in limited π-conjugation between them.

-

Closed-Ring Isomer: Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a conrotatory 6π-electrocyclization to form a new carbon-carbon single bond, resulting in the closed-ring isomer. This cyclization extends the π-conjugated system across the molecule, leading to a significant bathochromic shift in the absorption spectrum and the appearance of a distinct color.[1]

The reverse reaction, the ring-opening, is induced by irradiation with visible light of a wavelength corresponding to the absorption band of the closed-ring isomer. This process breaks the newly formed C-C bond and reverts the molecule to its original open-ring state. The remarkable thermal stability of both isomers is a key feature of diarylethenes, with some derivatives exhibiting half-lives of thousands of years at room temperature, making them ideal for applications requiring long-term stability.[1]

Unraveling the Mechanism: A Synergy of Theory and Experiment

A deep understanding of the photochromic mechanism necessitates a combined approach of theoretical calculations and experimental validation. This section will explore the key aspects of this synergistic relationship.

Theoretical Foundation: Mapping the Potential Energy Surfaces

Theoretical calculations, particularly those based on quantum mechanics, are indispensable for elucidating the intricate details of the photoisomerization process. These models allow us to visualize the potential energy surfaces (PES) of the ground and excited states of the molecule.

The photocyclization reaction is governed by the Woodward-Hoffmann rules, which predict that the 6π-electrocyclization in the first excited state proceeds in a conrotatory fashion.[2] Computational models, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate the energies of the ground and excited states, locate transition states, and identify conical intersections, which are crucial for the non-radiative decay back to the ground state.[2][3]

The quantum yield of the photocyclization and cycloreversion reactions, a critical parameter for practical applications, can be rationalized by examining the calculated PES. For instance, a barrierless pathway on the excited-state surface from the open-ring isomer to the conical intersection leads to a high cyclization quantum yield. Conversely, the presence of an energy barrier on the excited-state surface for the closed-ring isomer can explain a lower cycloreversion quantum yield.[4]

Experimental Protocol: Computational Modeling of Dicyanodiarylethene Photochromism

This protocol outlines a general workflow for the theoretical investigation of a dicyanodiarylethene's photochromic properties.

Objective: To calculate the ground and excited state properties, and map the potential energy surfaces for the photocyclization and cycloreversion reactions.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

-

Geometry Optimization (Ground State):

-

Construct the initial 3D structures of both the open- and closed-ring isomers.

-

Perform geometry optimization in the ground state (S₀) using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set.

-

Verify that the optimized structures correspond to true energy minima by performing frequency calculations (no imaginary frequencies).

-

-

Excited State Calculations (Vertical Excitations):

-

Using the optimized ground-state geometries, perform single-point TD-DFT calculations to determine the vertical excitation energies and oscillator strengths. This provides the theoretical absorption spectra for both isomers.

-

Causality: This step is crucial for comparing theoretical predictions with experimental UV-Vis spectra, thereby validating the chosen computational method.

-

-

Potential Energy Surface Scanning:

-

Define the reaction coordinate, which is typically the distance between the two reactive carbon atoms involved in the ring-closure.

-

Perform a relaxed scan of the potential energy surface in the first excited singlet state (S₁) along the defined reaction coordinate for both the forward (cyclization) and reverse (cycloreversion) reactions.

-

Self-Validation: The shape of the calculated PES should be consistent with the experimentally observed quantum yields. A steep, barrierless path suggests a high quantum yield, while a shallow path or the presence of a barrier suggests a lower quantum yield.

-

-

Locating Conical Intersections:

-

Identify the region where the S₁ and S₀ potential energy surfaces approach each other.

-

Employ specialized algorithms to locate the minimum energy conical intersection (MECI), which represents the primary funnel for non-radiative decay from the excited state to the ground state.

-

Experimental Validation: Probing the Photochemical Transformation

Experimental techniques provide the necessary empirical data to validate theoretical models and to quantify the photochromic performance of dicyanodiarylethenes.

The synthesis of dicyanodiarylethenes typically involves a key cross-coupling reaction, such as the Suzuki-Miyaura coupling, to construct the central diarylethene core. The cyano groups are introduced to enhance the photochromic properties and to serve as versatile handles for further functionalization.

Experimental Protocol: Representative Synthesis of a Dicyanodiarylethene Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize an unsymmetrical dicyanodiarylethene.

Materials:

-

3-Bromo-2-methyl-5-cyanothiophene

-

(2-Methyl-5-cyanothiophen-3-yl)boronic acid pinacol ester

-

Perfluorocyclopentene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., degassed dioxane)

Methodology:

-

Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromo-2-methyl-5-cyanothiophene, (2-methyl-5-cyanothiophen-3-yl)boronic acid pinacol ester, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to reflux for a specified period (e.g., 24 hours).

-

Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is required for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Self-Validation: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be consistent with the expected molecular structure.

-

UV-Vis Spectroscopy is the primary tool for observing the photochromic behavior of dicyanodiarylethenes. The reversible change in the absorption spectrum upon irradiation with UV and visible light provides direct evidence of the isomerization.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Photochromism

Objective: To monitor the photocyclization and cycloreversion reactions and determine the photostationary state.

Instrumentation: UV-Vis Spectrophotometer, UV lamp (e.g., 365 nm), and a visible light source (e.g., >420 nm filter).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the dicyanodiarylethene in a suitable solvent (e.g., hexane or acetonitrile) in a quartz cuvette.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the open-ring isomer.

-

Photocyclization: Irradiate the solution with UV light for a defined period. Record the absorption spectrum at regular intervals until no further changes are observed. This point is the photostationary state (PSS) under UV irradiation.

-

Causality: The choice of irradiation wavelength is determined by the absorption spectrum of the open-ring isomer to efficiently trigger the photocyclization.

-

-

Photocycloreversion: Irradiate the solution at the PSS with visible light corresponding to the absorption maximum of the closed-ring isomer. Record the absorption spectrum at regular intervals until the original spectrum of the open-ring isomer is restored.

-

Self-Validation: The isosbestic points observed in the series of spectra during both photoreactions indicate a clean conversion between two species without significant side reactions. The complete recovery of the initial spectrum after a full cycle of irradiation confirms the reversibility of the photochromic process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the open- and closed-ring isomers. Changes in the chemical shifts and coupling constants of the protons and carbons in the molecule upon photoisomerization can be used to confirm the structural changes.

Experimental Protocol: In-situ NMR Spectroscopic Study of Photoisomerization

Objective: To structurally characterize the open- and closed-ring isomers and monitor the isomerization process.

Instrumentation: NMR Spectrometer, NMR tube compatible with light irradiation.

Methodology:

-

Sample Preparation: Prepare a solution of the dicyanodiarylethene in a deuterated solvent in a quartz NMR tube.

-

Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the open-ring isomer.

-

In-situ Irradiation: Irradiate the NMR tube with UV light directly inside the spectrometer (if equipped with a fiber optic accessory) or externally for a set duration.

-

Spectrum of the Closed-Ring Isomer: Record the NMR spectra of the irradiated sample, which will show signals corresponding to the closed-ring isomer.

-

Causality: The disappearance of the signals for the open-ring isomer and the appearance of a new set of signals confirms the conversion. The upfield shift of the methyl protons at the reactive carbons is a characteristic feature of the ring-closure.

-

-

Monitoring the Reaction: By acquiring spectra at different irradiation times, the kinetics of the isomerization can be followed.

-

Self-Validation: The integration of the signals corresponding to the open- and closed-ring isomers at the photostationary state should correlate with the results obtained from UV-Vis spectroscopy.

-

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific reaction divided by the number of photons absorbed by the reactant. Determining the quantum yield is crucial for evaluating the performance of a photochromic material.

Experimental Protocol: Determination of Photocyclization Quantum Yield

Objective: To quantify the efficiency of the photocyclization reaction.

Methodology:

-

Actinometry: Use a chemical actinometer (a compound with a known quantum yield, such as ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.

-

Sample Irradiation: Irradiate a solution of the dicyanodiarylethene of known concentration under the same conditions as the actinometer.

-

Spectroscopic Monitoring: Monitor the change in absorbance at the λₘₐₓ of the closed-ring isomer as a function of irradiation time.

-

Calculation: The initial rate of formation of the closed-ring isomer can be determined from the change in absorbance. The quantum yield is then calculated using the following equation: Φ = (Number of molecules reacted) / (Number of photons absorbed)

-

Causality: The use of a chemical actinometer provides a reliable method to calibrate the light source, which is essential for accurate quantum yield determination. The initial reaction period is used for the calculation to avoid complications from the back reaction and changes in light absorption.

-

Self-Validation: The determined quantum yield should be reproducible and consistent with the qualitative observations from spectroscopic studies (i.e., a fast and complete color change suggests a high quantum yield).

-

Data Presentation and Visualization

Quantitative Data Summary

| Property | Open-Ring Isomer | Closed-Ring Isomer | Reference |

| Absorption Maximum (λₘₐₓ) | Typically in the UV region (e.g., 280-350 nm) | Typically in the visible region (e.g., 500-650 nm) | [1] |

| Molar Absorptivity (ε) | Varies with structure | Generally high in the visible region | [1] |

| Photocyclization Quantum Yield (Φo→c) | Can be close to 1.0 (100%) in some derivatives | - | [1] |

| Photocycloreversion Quantum Yield (Φc→o) | - | Typically lower than the cyclization quantum yield | [4] |

| Thermal Stability | High (thermally stable) | High (thermally stable) | [1] |

Diagrams and Workflows

Caption: The photochromic cycle of a dicyanodiarylethene.

Caption: A typical experimental workflow for dicyanodiarylethene research.

Conclusion: From Fundamental Understanding to Advanced Applications

The photochromic mechanism of dicyanodiarylethenes is a fascinating example of how light can be used to control molecular structure and function. A thorough understanding of this mechanism, achieved through the interplay of theoretical modeling and rigorous experimental validation, is paramount for the rational design of new photoresponsive materials. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore and harness the potential of these remarkable molecular switches in diverse fields, from materials science to pharmacology. The ability to precisely control molecular behavior with light opens up exciting possibilities for the development of next-generation technologies with unprecedented levels of control and functionality.

References

-

Irie, M. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. Journal of Chemical Education, 92(9), 1547-1550. [Link]

-

Irie, M. (2000). Photochromism of Diarylethene Molecules and Crystals. Chemical Reviews, 100(5), 1685-1716. [Link]

-

Irie, M., & Uchida, K. (2013). Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions. Bulletin of the Chemical Society of Japan, 86(5), 524-536. [Link]

-

Li, S., et al. (2022). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Molecules, 27(19), 6537. [Link]

-

Wang, S., et al. (2022). Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Aromaticity of the π-Linker. The Journal of Organic Chemistry, 87(17), 11487-11494. [Link]

-

Irie, M. (2019). Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry, 47, 1-28. [Link]

-

Cui, G., et al. (2021). “On-The-Fly” Non-Adiabatic Dynamics Simulations on Photoinduced Ring-Closing Reaction of a Nucleoside-Based Diarylethene Photoswitch. International Journal of Molecular Sciences, 22(9), 4886. [Link]

-

Fusi, S., et al. (2011). Photochemical investigation of a photochromic diarylethene compound that can be used as a wide range actinometer. Photochemical & Photobiological Sciences, 10(5), 783-788. [Link]

-

Irie, M., et al. (2014). Photochromism of diarylethene molecules and crystals: memories, switches, and actuators. Photochemical & Photobiological Sciences, 13(2), 201-213. [Link]

Sources

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystallographic, spectroscopic, and computational characterization of a diiodonaphthoquinone diarylethene photochrome: halogen bonding and photocryst ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00112E [pubs.rsc.org]

Synthesis and characterization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

An In-Depth Technical Guide to the Synthesis and Characterization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Abstract

This technical guide provides a comprehensive overview of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. Diarylethenes are renowned for their exceptional thermal stability, high fatigue resistance, and reversible photoisomerization, making them prime candidates for applications in molecular electronics, optical data storage, and smart materials.[1][2] This document details a plausible and robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the fundamental photochromic behavior of the target molecule. The content is structured to provide researchers, scientists, and professionals in drug development and materials science with both the theoretical underpinnings and practical, field-proven insights necessary for the successful synthesis and analysis of this advanced photoswitchable molecule.

Introduction to Photochromic Diarylethenes

The Diarylethene Class: A Pillar of Photochemistry

Diarylethenes are a class of 'P-type' photochromic molecules, distinguished by their ability to undergo a reversible 6π-electrocyclization reaction upon irradiation with light.[1] Unlike 'T-type' photochromes, which can revert to their initial state thermally, the isomers of P-type diarylethenes are generally thermally stable, meaning the switching process is controlled exclusively by light.[1] This property is critical for applications requiring long-term state retention, such as optical memory. The general mechanism involves the conversion from a flexible, colorless or UV-absorbing "open" form to a rigid, planar, and colored "closed" form upon UV light exposure. The reverse process, ring-opening, is triggered by irradiation with visible light.[3][4]

The Target Molecule: cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

The subject of this guide, cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS: 112440-46-7), is a symmetrically substituted diarylethene.[5] Its structure is notable for several key features that dictate its function:

-

Thienyl Groups: The use of thiophene rings is archetypal for diarylethenes, providing the necessary heterocyclic structure for the photocyclization reaction.[6]

-

Trimethyl Substitution: The methyl groups at the 2, 4, and 5-positions of the thiophene rings serve a crucial role. The methyl groups at the 2- and 5- positions enhance the stability of the molecule and can influence its electronic properties. Critically, substitution at the 2-position of the thiophene ring is known to prevent undesirable side reactions, thereby improving the fatigue resistance of the photoswitch.

-

Dicyanoethene Bridge: The central ethene bridge is functionalized with two cyano (-CN) groups. These potent electron-withdrawing groups significantly modulate the electronic structure of the molecule, influencing the absorption wavelengths of both isomers and potentially enhancing the quantum yield of the photocyclization reaction. The cis configuration is essential for the 6π-electrocyclization to occur.

Significance and Potential Applications

The unique photophysical properties of this molecule make it a valuable building block in several advanced technological fields.[7] Its ability to be reversibly switched between two distinct states with high fidelity makes it suitable for:

-

Optical Data Storage: Binary information can be written, read, and erased using different wavelengths of light.

-

Molecular Electronics: It can function as a light-gated molecular switch or transistor.[8]

-

Optoelectronics and Photonics: Its tunable absorption properties can be leveraged in light filters and smart windows.

-

Sensors: The electronic and structural changes upon isomerization can be used to detect external stimuli.[7]

Synthesis Strategy and Rationale

The synthesis of diarylethenes typically involves the construction of the central ethene bridge by coupling two substituted aryl (in this case, thienyl) moieties. While multiple strategies exist, a common and effective approach involves an organometallic pathway.

Retrosynthetic Analysis and Key Transformation

The most logical disconnection for the target molecule is at the two C-C single bonds connecting the thienyl rings to the ethene bridge. This retrosynthetic approach points to a key precursor: a 3-lithiated or 3-Grignard derivative of 2,4,5-trimethylthiophene. This reactive intermediate can then be coupled with a suitable two-carbon electrophile that already contains the dicyanoethene framework.

A plausible forward synthesis involves the lithiation of 3-bromo-2,4,5-trimethylthiophene, followed by a coupling reaction. The choice of the central bridge precursor is critical for achieving the desired cis-dicyanoethene stereochemistry.

Synthesis Workflow Diagram

The following diagram illustrates a robust and logical workflow for the synthesis of the target compound, starting from the commercially available 2,3,5-trimethylthiophene.

Caption: Plausible synthetic routes to the target diarylethene.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methodologies for diarylethene synthesis, such as reductive coupling reactions.[9]

Step 1: Bromination of 2,3,5-Trimethylthiophene

-

Dissolve 2,3,5-trimethylthiophene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-2,4,5-trimethylthiophene.

Step 2: Synthesis of 3-Cyano-2,4,5-trimethylthiophene

-

To a solution of 3-bromo-2,4,5-trimethylthiophene (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

-

Heat the mixture to reflux (approx. 150 °C) under a nitrogen atmosphere and maintain for 24 hours.

-

Cool the reaction to room temperature and pour into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex.

-

Extract the product with toluene, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-cyano-2,4,5-trimethylthiophene.

Step 3: Reductive Coupling to form the Target Ethene

-

In a flame-dried, three-neck flask under argon, suspend activated zinc dust (4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -10 °C and add titanium tetrachloride (TiCl₄) (2.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2 hours to form the low-valent titanium McMurry reagent.

-

Cool the black slurry to room temperature and add a solution of 3-cyano-2,4,5-trimethylthiophene (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Cool to room temperature and quench the reaction by slow addition of aqueous K₂CO₃ solution.

-

Filter the mixture through a pad of Celite, washing with THF.

-

Extract the filtrate with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel. The cis and trans isomers may be separated at this stage, with the cis isomer often being the more polar of the two. Recrystallization can further purify the desired cis-isomer.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and photochromic properties of the synthesized compound.

Physical Properties

The expected physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 112440-46-7 | [5][10][11] |

| Molecular Formula | C₁₈H₁₈N₂S₂ | [5][11] |

| Molecular Weight | 326.48 g/mol | [7][11] |

| Appearance | Light yellow to brown powder/crystal | [7][10] |

| Melting Point | 120.0 - 124.0 °C | [10] |

| Purity | >98% | [5][10] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. Due to the molecule's C₂ symmetry in the cis form, a simplified spectrum is expected.

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ~2.0 - 2.4 | Multiple singlets corresponding to the three distinct methyl groups (at C2, C4, C5) on each equivalent thiophene ring. The exact shifts will vary slightly. |

| ¹³C NMR | ~12-20 | Signals for the methyl carbons. |

| ~115-120 | Signal for the cyano (-C≡N) carbon. | |

| ~125-145 | A set of signals for the sp² carbons of the thiophene rings and the central ethene bridge. |

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2215-2230 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the exact mass of C₁₈H₁₈N₂S₂.

UV-Visible Spectroscopy and Photochromism

The defining feature of the title compound is its photochromism, which is readily characterized by UV-Vis spectroscopy.

Caption: Reversible photoswitching of the diarylethene molecule.

The open cis-isomer is expected to be colorless or pale yellow, with strong absorption bands only in the UV region (< 400 nm). Upon irradiation with UV light (e.g., 365 nm), the photocyclization reaction occurs, leading to the formation of the closed-ring isomer.[12] This isomer is highly conjugated and will exhibit a new, intense absorption band in the visible spectrum, resulting in a deeply colored solution. This process is reversible; irradiation of the colored solution with the appropriate wavelength of visible light will cleave the newly formed bond, regenerating the colorless open form.[12]

| State | Typical λmax | Appearance |

| Open-ring (cis) form | < 400 nm | Colorless / Pale Yellow |

| Closed-ring form | 500 - 650 nm (estimated) | Deeply Colored (e.g., Blue, Purple, Red) |

Conclusion

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a well-designed photochromic molecule with significant potential in materials science. Its synthesis, while requiring careful execution of moisture-sensitive organometallic and coupling reactions, is achievable through established chemical transformations. The robust photochromic behavior, characterized by high thermal stability and fatigue resistance, makes it an exemplary model for the study of molecular switches and an attractive component for the development of next-generation photoresponsive technologies. The detailed characterization using a suite of spectroscopic techniques is non-negotiable for verifying the structure and quantifying the photoswitching performance, ensuring reproducibility and reliability for advanced applications.

References

- Photocyclization of Diarylethenes: The Effect of Electron and Proton Acceptors as Additives. (2021).

- Synthesis of novel photochromic dithienylethenes and investigation on their optoelectronic properties. SPIE Digital Library.

- Modulating the Photocyclization Reactivity of Diarylethenes through Changes in the Excited-State Arom

- Synthesis and Characterization of Nonsymmetric Cyclopentene-Based Dithienylethenes. (2011).

- Asymmetric Photocyclization of Diarylethene Derivatives. Journal of the American Chemical Society.

- New Photochromic Dithienylethenes through a Click Chemistry Approach. (2014). Thieme.

- Photochromism of diarylethene molecules and crystals. (2012). PMC - PubMed Central - NIH.

- All-Visible-Light-Activated Diarylethene Photoswitches. (2024). MDPI.

- Synthesis and Photoisomerization of Dithienylethene-Bridged Diporphyrins. (2001).

- Synthetic route and design rationale of dithienylethene 1.

- Triplet-Sensitized Photochromism of Diarylethenes. (2020). ChemistryViews.

- Molecular structures and UV-Vis absorbance spectra of the open.

- Absorption spectral changes of diarylethenes 1 – 3 by photoirradiation with UV–vis in hexane (2.0 × 10.

- Photo- and Radiochromic Properties of Diarylethene Films with Surface Functionality.

- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. CymitQuimica.

- Supplementary Inform

- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. MySkinRecipes.

- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Tokyo Chemical Industry.

- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Tokyo Chemical Industry.

- cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Santa Cruz Biotechnology.

Sources

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All-Visible-Light-Activated Diarylethene Photoswitches | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene [cymitquimica.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene [myskinrecipes.com]

- 8. Triplet-Sensitized Photochromism of Diarylethenes - ChemistryViews [chemistryviews.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | 112440-46-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. scbt.com [scbt.com]

- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

An In-depth Technical Guide on the Thermal Stability of Cis/Trans Isomers of Dicyanodiarylethenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability of cis/trans isomers of dicyanodiarylethenes. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into the analysis and implications of their isomeric stability.

Introduction: The Significance of Isomeric Purity and Stability in Photoswitchable Systems

Dicyanodiarylethenes are a class of photochromic molecules that undergo reversible isomerization between two distinct forms: a colorless open-ring form and a colored closed-ring form, upon irradiation with light of specific wavelengths. The open-ring form itself can exist as cis and trans isomers, arising from the restricted rotation around the central carbon-carbon double bond of the ethene bridge. The thermal stability of these cis and trans isomers is a critical parameter that dictates the overall performance and reliability of these molecular switches in various applications, including optical data storage, molecular machines, and photopharmacology.

In drug development, for instance, where dicyanodiarylethenes might be employed as photoswitchable therapeutic agents, the unintended thermal isomerization from a biologically active isomer to an inactive or even toxic one can have profound consequences. Therefore, a thorough understanding and precise control over the thermal stability of these isomers are paramount. This guide delves into the structural factors governing this stability and outlines the experimental and computational methodologies for its characterization.

I. Molecular Architecture and its Influence on Thermal Stability

The thermal stability of the cis and trans isomers of dicyanodiarylethenes is intrinsically linked to their molecular structure. The energy barrier to rotation around the central C=C bond is the primary determinant of their interconversion rate. Several key factors influence this rotational barrier:

-

Aromatic Substituents: The nature of the aryl groups attached to the ethene bridge plays a significant role. Bulky substituents can introduce steric hindrance, which can either stabilize or destabilize a particular isomer. For instance, steric clash between bulky groups in the cis isomer can raise its ground-state energy, making it less stable and more prone to thermal isomerization to the trans form.

-

Electronic Effects of Cyano Groups: The two cyano (-CN) groups on the ethene bridge are strong electron-withdrawing groups. Their presence significantly influences the electronic structure of the double bond. This electron-withdrawing nature can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and affect the energy of the transition state for rotation, thereby altering the thermal isomerization barrier.

-

The Aryl Core: The type of heterocyclic or carbocyclic aryl core (e.g., thiophene, furan, benzene) also impacts stability. The electronic properties and the steric profile of the core structure contribute to the overall conformational rigidity of the molecule.

The interplay of these factors determines the relative energies of the ground states of the cis and trans isomers and the energy of the transition state for their interconversion. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. However, specific electronic interactions can sometimes lead to a surprising stabilization of the cis isomer.

II. Experimental Methodologies for Assessing Thermal Stability

A robust understanding of the thermal stability of dicyanodiarylethene isomers relies on precise experimental measurements. The following are key techniques employed in this characterization.

A. UV-Visible (UV-Vis) Spectroscopy for Kinetic Analysis

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of thermal cis-trans isomerization. The distinct absorption spectra of the cis and trans isomers allow for their quantification in a mixture.

-

Sample Preparation: Prepare a dilute solution of the dicyanodiarylethene in a suitable solvent (e.g., acetonitrile, DMSO) with a known concentration. The solvent should be chosen to ensure solubility of both isomers and should be thermally stable at the experimental temperatures.

-

Photoisomerization: Irradiate the solution with a light source of a wavelength that selectively populates the desired isomer (e.g., UV light to generate the cis isomer from the more stable trans isomer). Monitor the spectral changes until a photostationary state is reached, indicating the maximum conversion to the target isomer.

-

Thermal Relaxation Monitoring: Place the sample in a temperature-controlled cuvette holder within the UV-Vis spectrophotometer. Record the absorbance spectrum at regular time intervals as the metastable isomer thermally relaxes back to the more stable form.

-

Data Analysis: Plot the absorbance at a wavelength where the change between the two isomers is maximal as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) for the thermal isomerization at that temperature.

-

Activation Energy Determination: Repeat the experiment at several different temperatures. An Arrhenius plot of ln(k) versus 1/T allows for the calculation of the activation energy (Ea) for the thermal isomerization process, which is a direct measure of the rotational barrier.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy provides detailed structural information and can be used to monitor the relative concentrations of the cis and trans isomers.

-

Sample Preparation: Prepare a solution of the dicyanodiarylethene in a deuterated solvent (e.g., DMSO-d₆) suitable for NMR analysis.

-

Initial Spectrum: Record a ¹H NMR spectrum of the sample in its thermodynamically stable state (usually the trans isomer).

-

Photoisomerization and Monitoring: Irradiate the NMR tube with a suitable light source to induce isomerization. Record ¹H NMR spectra at various time points during and after irradiation to monitor the appearance of new signals corresponding to the other isomer and the disappearance of the initial signals.

-

Quantitative Analysis: The relative integrals of characteristic proton signals for the cis and trans isomers can be used to determine their respective concentrations in the mixture over time.[2][3] This allows for the determination of the kinetics of both the photoisomerization and the subsequent thermal relaxation.

III. Computational Modeling: A Predictive Tool for Thermal Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the thermal stability of dicyanodiarylethene isomers.

A. Calculating Rotational Barriers

DFT calculations can be used to model the potential energy surface for the rotation around the central C=C bond. By calculating the energies of the ground state conformations of the cis and trans isomers and the energy of the transition state for their interconversion, the rotational barrier can be determined.[4][5]

Caption: A typical workflow for the computational determination of the rotational barrier in dicyanodiarylethenes using DFT.

B. Understanding Electronic Effects

Computational models can also provide insights into the electronic structure of the molecules. Analysis of molecular orbitals (e.g., HOMO and LUMO) and charge distributions can help to explain the influence of the cyano groups and aryl substituents on the stability of the isomers and the transition state.

IV. Data Presentation and Interpretation

For a clear and concise comparison of thermal stability data, it is essential to present the findings in a structured format.

Table 1: Hypothetical Thermal Stability Data for Dicyanodiarylethene Derivatives

| Compound | Aryl Group | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) | Activation Energy (Ea, kJ/mol) |

| DCDAE-1 | Thiophene | Acetonitrile | 25 | 1.5 x 10⁻⁵ | 12.8 | 95 |

| DCDAE-2 | Phenyl | Acetonitrile | 25 | 2.8 x 10⁻⁶ | 68.7 | 105 |

| DCDAE-3 | Thiophene | Toluene | 25 | 8.9 x 10⁻⁷ | 216.5 | 110 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The data in such a table allows for a direct comparison of how changes in the molecular structure (e.g., different aryl groups) and the environment (e.g., solvent polarity) affect the thermal stability of the cis isomer. A higher activation energy and a longer half-life indicate greater thermal stability.

V. Conclusion and Future Directions

The thermal stability of the cis and trans isomers of dicyanodiarylethenes is a critical parameter that underpins their functionality in a wide range of applications. A comprehensive understanding of the interplay between molecular structure and thermal stability is essential for the rational design of new photoswitchable molecules with tailored properties. The combination of experimental techniques like UV-Vis and NMR spectroscopy with computational modeling provides a powerful toolkit for the thorough characterization of these systems.

Future research in this area will likely focus on the development of dicyanodiarylethenes with even greater thermal stability for applications requiring long-term data retention, as well as systems with precisely controlled thermal isomerization rates for dynamic applications. The insights and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the field of molecular photoswitches.

References

-

Göstl, R. (2011). Synthesis and Characterization of Novel Diarylethenes with Improved Switching Behavior. ResearchGate. [Link]

-

Agilent. (2022). Characterization of Protein Thermal Stability Using UV-Vis Spectroscopy. Agilent Technologies. [Link]

-

García-Amorós, J., Castro, M., Raposo, M. C. R., & Manuela, M. (2022). Photochromic heteroarylethenes with fast thermal isomerization kinetics. Universitat de Barcelona. [Link]

-

Saltiel, J., et al. (2019). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences. [Link]

-

Martinez, J. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. A&M-Commerce Digital Commons. [Link]

-

Hernández-Rodríguez, M., et al. (2005). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. [Link]

-

Jelínek, T., et al. (2016). Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. Journal of the American Chemical Society. [Link]

-

Pacella, G., et al. (2025). Harnessing Negative Photochromism in Styryl Cyanines for Light-Modulated Proton Transport. ResearchGate. [Link]

-

González, L., et al. (2003). High level theoretical study of the structure and rotational barriers of trans-stilbene. The Journal of Chemical Physics. [Link]

-

Chem 344 Lab. (n.d.). Experimental Procedure. University of Wisconsin-Madison. [Link]

-

Kertész, M., et al. (2018). Synthesis, Characterization, and Photochemistry of a Ga2L3 Coordination Cage with Dithienylethene-Catecholate Ligands. Inorganic Chemistry. [Link]

-

Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry. [Link]

-

Wazzan, N. A., Richardson, P. R., & Jones, A. C. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]

-

Danylec, B., & Iskander, M. N. (2009). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ResearchGate. [Link]

-

Chen, S.-Y., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Journal of Chemistry. [Link]

-

Saltiel, J., et al. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. No bicycle-pedal. Photochemical & Photobiological Sciences. [Link]

-

Chauhan, H. P. S., et al. (2008). Synthesis and characterization of 2-mercapto-2-thiono-1, 3, 2-dioxaphospholanes and dioxaphosphorinanes. ResearchGate. [Link]

Sources

Electronic and optical properties of thienyl-based molecular switches

An In-depth Technical Guide to the Electronic and Optical Properties of Thienyl-Based Molecular Switches

This guide provides a comprehensive technical overview of thienyl-based molecular switches, a class of photochromic compounds at the forefront of materials science and molecular electronics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing their function, the methodologies for their characterization, and the exciting applications they enable. We will explore the intricate relationship between molecular structure and the tunable electronic and optical properties that make these molecules exceptional candidates for next-generation technologies.

Introduction: The Dawn of the Molecular Machine

The quest for miniaturization in electronics and technology has driven research to the ultimate frontier: the single molecule. Molecular switches are a cornerstone of this field, representing molecules that can be reversibly shifted between two or more stable states in response to an external stimulus.[1] These stimuli can include light, heat, or an electrical potential, which alter the molecule's properties such as color, conductivity, or biological activity.[2]

Among the various classes of molecular switches, those based on thienyl-containing scaffolds, particularly the diarylethene family, have garnered immense attention.[3] First reported in 1988, diarylethenes are celebrated for their exceptional thermal stability in both states, high fatigue resistance, and efficient photochromic performance in both solution and solid phases.[3] These characteristics make them highly reliable components for building functional molecular systems.[3][4] The inherent properties of the thiophene ring, including its electron-rich nature and its role in extending π-conjugation, are central to the remarkable performance of these molecular devices.

The Core Mechanism: A Reversible Photocyclization Reaction

The functionality of thienyl-based diarylethene switches is rooted in a fundamental, light-induced chemical transformation: a reversible 6π-electrocyclization reaction.[5] This process involves two distinct isomers: an "open" form and a "closed" form.

-

Open Isomer: In this state, the two thienyl rings are connected by a flexible ethene bridge (commonly a cyclopentene or perfluorocyclopentene unit). The π-electron systems of the two aryl moieties are largely isolated, resulting in a molecule that typically absorbs in the ultraviolet (UV) region of the spectrum and is colorless.[3]

-

Closed Isomer: Upon irradiation with UV light, the molecule undergoes a conrotatory cyclization, forming a new covalent bond between the two thienyl rings.[6] This creates a more rigid, planar structure with a continuous π-conjugated system spanning the molecule. This extended conjugation causes a significant bathochromic shift (a shift to longer wavelengths) in the molecule's absorption spectrum, leading to the appearance of a distinct color.[3]

The reverse reaction, from the colored closed isomer back to the colorless open isomer, is typically triggered by irradiation with visible light. Crucially, for diarylethenes, the thermal pathway for this ring-opening is forbidden, meaning both isomers are stable at room temperature, a key advantage for applications like data storage.[5]

Caption: Reversible photocyclization of a diarylethene molecular switch.

Engineering Electronic Properties: From Insulator to Conductor

The structural change between the open and closed isomers has a profound impact on the molecule's electronic properties, primarily through the modulation of its π-conjugated system. This allows for the dynamic control of charge transport at the molecular level.

Frontier Molecular Orbital Engineering

The transition from the open to the closed form significantly alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Open Isomer: The limited conjugation results in a large HOMO-LUMO energy gap. The HOMO is lowered in energy, and the LUMO is raised.

-

Closed Isomer: The extended π-conjugation raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap.[7][8]

This light-induced modulation of the frontier orbital energies is the key to switching the molecule's conductivity. A study on a diarylethene derivative at an interface with a gold electrode demonstrated that the frontier occupied level changes by as much as 0.8 eV upon switching, a substantial change that fundamentally alters charge injection barriers.[7][8]

Conductivity Switching

The change in π-conjugation directly translates to a dramatic change in electrical conductivity. The open, non-conjugated isomer behaves as an insulator, while the closed, conjugated isomer can be highly conductive.[9] The torsion angle between the thienyl rings in the open form is typically large (e.g., 86.3°), effectively breaking the conjugation path. In contrast, the closed form is nearly planar (e.g., a torsion angle of 2.65°), allowing for efficient delocalization of π-electrons throughout the molecule.[9] This principle has been leveraged to create single-molecule switches where the conductance can be modulated by orders of magnitude.[10][11]

| Compound Family | Isomer | HOMO (eV) | LUMO (eV) | Conductance |

| Dithienylethene[7][8] | Open | ~ -6.5 | ~ -1.5 | Low (~10⁻⁵ G₀)[10] |

| Closed | ~ -5.7 | ~ -2.0 | High (~10⁻³ G₀)[10] | |

| Thienyl-DPP[12] | Open | -5.41 | -3.53 | p-type semiconductor |

| Closed | (Not typically stable) | (Not typically stable) | (Not applicable) | |

| Thienyl Acylhydrazone[13] | Closed-Shell | (Ground State) | (Ground State) | Diamagnetic |

| Open-Shell (Triplet) | (Excited State) | (Excited State) | Paramagnetic |

Caption: Representative electronic properties of different thienyl-based molecular switches. Note: Specific values are highly dependent on substituents and measurement conditions. G₀ is the quantum of conductance.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecular switches and estimate their HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of a thienyl-based switch in its open and closed states.

Methodology:

-

Preparation: Dissolve the molecular switch sample (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[14]

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement (Open Isomer):

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan should cover the potential range where oxidation and reduction events are expected.

-

The potential at which the first oxidation occurs (E_ox) corresponds to the removal of an electron from the HOMO. The potential for the first reduction (E_red) corresponds to the addition of an electron to the LUMO.

-

-

Photoswitching: Irradiate the solution in situ with the appropriate wavelength of light (e.g., UV light) to convert the sample to its closed form. Monitor the conversion using UV-Vis spectroscopy.

-

Measurement (Closed Isomer): Immediately repeat the CV measurement on the solution containing the closed isomer.

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction peaks for both isomers.

-

Estimate the HOMO and LUMO energy levels using empirical formulas relative to a known standard like ferrocene/ferrocenium (Fc/Fc⁺). For example:

-

E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

-

The change in these calculated values upon photoswitching provides a quantitative measure of the electronic modulation.

-

Self-Validation: The reversibility of the redox peaks should be assessed. A fully reversible process will have a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons transferred). The stability of the switched isomer can be confirmed by running multiple cycles to check for degradation.[15]

Tailoring Optical Properties: A Palette of Light

The ability to control color and fluorescence with light is a defining feature of thienyl-based switches, opening doors to applications in displays, security inks, and bio-imaging.

Photochromism: Reversible Color Switching

As previously described, the primary optical response is the dramatic change in the UV-Vis absorption spectrum. The open isomer is typically colorless, absorbing in the UV range, while the closed isomer has a strong absorption band in the visible range, making it appear colored.[16] The specific color of the closed isomer can be fine-tuned by modifying the chemical structure, particularly by adding different electron-donating or -withdrawing groups to the thienyl rings.[3] This allows for the rational design of switches with colors spanning the entire visible spectrum.

Fluorescence Modulation

Many thienyl-based switches also exhibit switchable fluorescence.[17] Often, one isomer is highly fluorescent while the other is not, creating a light-gated "on-off" fluorescence switch. This is particularly valuable for applications in super-resolution imaging and as probes in biological systems.[3] In some designs, both isomers fluoresce but at different wavelengths, enabling dual-color fluorescent switching.[3] This behavior is often achieved by incorporating a fluorescent moiety into the molecular switch structure.

| Property | Open Isomer | Closed Isomer | Controlling Factors |

| Absorption λ_max | < 350 nm (UV) | 400 - 700 nm (Visible) | π-conjugation length, substituents[3] |

| Molar Extinction Coeff. (ε) | Moderate | High | Oscillator strength of the transition |

| Fluorescence | Often "Off" or weak | Can be "On" or quenched | Presence of fluorophores, excited state pathways[17] |

| Cyclization Quantum Yield (Φ_o→c) | 0.2 - 0.6 | N/A | Substituents, bridge structure[3][18] |

| Cycloreversion Quantum Yield (Φ_c→o) | N/A | 0.001 - 0.3 | Aromaticity of central ring, substituents[19] |

Caption: Typical optical properties of diarylethene-type molecular switches.

Caption: Key molecular design levers for tuning switch properties.

Advanced Insights: Dynamics, Theory, and Application

Ultrafast Dynamics

Understanding the speed at which these molecules switch is critical for high-speed applications. Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, have revealed that the photo-induced ring-closing and ring-opening reactions are incredibly fast, often occurring on the picosecond (10⁻¹² s) or even femtosecond (10⁻¹⁵ s) timescale.[20][21] These studies provide invaluable insights into the excited-state dynamics and the reaction pathways that govern the switching efficiency and quantum yield.[19]

Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the design and understanding of molecular switches.[4] These methods allow researchers to:

-

Predict the geometric structures of the open and closed isomers.

-

Calculate the HOMO and LUMO energy levels.[22]

-

Simulate the UV-Vis absorption spectra with high accuracy.[23]

-

Investigate the energy barriers and transition states of the switching process.[22]

-

Screen potential candidates before undertaking complex synthesis, accelerating the discovery of new switches with desired properties.[24]

Expanding Applications

The precise control over electronic and optical properties afforded by thienyl-based switches has led to their exploration in a diverse range of applications:

-

Molecular Electronics: As active components in single-molecule transistors, logic gates, and high-density memory storage devices.[25][26]

-

Photopharmacology: Designing drugs that can be activated or deactivated with light at a specific location in the body, offering the potential for highly targeted therapies with reduced side effects.[17]

-

Smart Materials: Incorporating switches into polymers to create materials that can change their shape, color, or surface properties on demand.[16]

-

Photoswitchable Catalysis: Controlling the activity of a catalyst with light, allowing chemical reactions to be turned on or off with high spatiotemporal precision.[5]

Conclusion and Future Outlook

Thienyl-based molecular switches, particularly diarylethenes, represent a mature yet continually evolving class of smart molecules. Their robust performance, characterized by high thermal stability and fatigue resistance, combined with exquisitely tunable electronic and optical properties, positions them as ideal building blocks for a vast array of molecular technologies. The synergy between advanced synthesis, ultrafast spectroscopy, and theoretical modeling continues to push the boundaries of what is possible.

Future research will likely focus on overcoming remaining challenges, such as achieving high-efficiency switching in the solid state, developing systems that operate exclusively with low-energy visible light to enhance biological compatibility, and further improving fatigue resistance for long-term device operation.[3][13][18] As our ability to design and manipulate these elegant molecular machines grows, so too will their impact on science, medicine, and technology.

References

- Thienyl containing triarylethylene derivatives, namely 2ThDpF and 3ThDpF, with photochromic properties have been designed and synthesized.

- Synthesis and properties of dithienylethene-functionalized switchable antibacterial agents. Organic & Biomolecular Chemistry.

- Dithienylethene-Based Photoswitchable Catalysts: State of the Art and Future Perspectives.

- Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. I.R.I.S.

- Photochromism of diarylethene.

- A Computational Strategy for the Design of Photochromic Derivatives Based on Diarylethene and Nickel Dithiolene With Large Contrast in Non-Linear Optical Properties.

- All-Visible-Light-Activ

- Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)

- Closed-to-open-shell ground state photoswitching of thienyl-based acylhydrazones.

- Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance.

- Mechanically-controllable single molecule switch based on configuration specific electrical conductivity of metal–molecule–metal junctions. Chemical Science.

- Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations. The Journal of Physical Chemistry B.

- Electronic Properties of Optically Switchable Photochromic Diarylethene Molecules at the Interface with Organic Semiconductors. PubMed.

- Salicylideneaniline/Dithienylethene Hybrid Molecular Switches: Design, Synthesis, and Photochromism. The Journal of Organic Chemistry.

- Syntheses of Dithienylcyclopentene Optical Molecular Switches.

- A Computational Strategy for the Design of Photochromic Derivatives Based on Diarylethene and Nickel Dithiolene with Large Contrast in Nonlinear Optical Properties. The Journal of Physical Chemistry C.

- Electronic Properties of Optically Switchable Photochromic Diarylethene Molecules at the Interface with Organic Semiconductors. SciSpace.

- Design of Collective Motions from Synthetic Molecular Switches, Rotors, and Motors. Chemical Reviews.

- Different Ultrafast Dynamics of Several Dithienylethene Photochromism Derivatives: under Parallel and Perpendicular Polarization Configurations.

- Researchers demonstrate single-molecule electronic "switch" using ladder-like molecules.

- Photoswitchable Molecular Units with Tunable Nonlinear Optical Activity: A Theoretical Investig

- Synthetic, crystallographic and electrochemical studies of thienyl-substituted corrole complexes of copper and cobalt. KAIST.

- Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes. PubMed Central.

- Synthesis, structure, electrochemistry, and electrochemiluminescence of thienyltriazoles. PubMed.

- Synthesis of Photochromic Heterocyclic-Fused Naphthopyrans. Tuning the Color and Fading Speed. Bulletin of the Chemical Society of Japan.

- Magnetic and electronic switching properties of photochromic diarylethene with two nitronyl nitroxides. Applied Physics Letters.

- A contribution to the design of molecular switches: novel acid-mediated ring-closing--photochemical ring-opening of 2,3-bis(heteroaryl)quinones (heteroaryl = thienyl, furanyl, pyrrolyl). PubMed.

- Switching Effects in Molecular Electronic Devices.

- Photochromism induced nonlinear optical absorption enhancement and ultrafast responses of several dithienylethene compounds. Sci-Hub.

- Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega.

- Closed-to-open-shell ground state photoswitching of thienyl-based acylhydrazones.

- A single molecule switch based on two Pd nanocrystals linked by a conjug

- Ultrafast excited-state dynamics and “three-in-one” phototheranostic properties of a phenanthroline-carbolong photosensitizer. Chemical Science.

- Design and synthesis of thiahelicenes for molecular electronics. Frontiers.

- Ultrafast Dynamics of Encapsulated Molecules Reveals New Insight on the Photoisomeriz

- Synthesis of Dithienylcycloalkene Molecular Switches Enabled by a Bench-Stable Ti-Complex. PubMed.

- Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group. Beilstein Journals.

- Modus Operandi of a Pedalo-Type Molecular Switch: Insight from Dynamics and Theoretical Spectroscopy. MDPI.

- Tunable Electrochemical Switches Based on Ultrathin Organic Films.

- Towards single molecule switches. Semantic Scholar.

- 2-(3-methyl-5-phenyl-2-thienyl)-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a novel photochromic hybrid diarylethene. PubMed.

- A single molecule switch based on two Pd nanocrystals linked by a conjugated dithiol. Indian Academy of Sciences.

- A novel three-position molecular switch based on the transformations of a cyano-substituted pyrrol-2-one deriv

- Design and synthesis of thiahelicenes for molecular electronics. PubMed Central.

- Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A novel three-position molecular switch based on the transformations of a cyano-substituted pyrrol-2-one derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Electronic Properties of Optically Switchable Photochromic Diarylethene Molecules at the Interface with Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Mechanically-controllable single molecule switch based on configuration specific electrical conductivity of metal–molecule–metal junctions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Researchers demonstrate single-molecule electronic "switch" using ladder-like molecules | Chemical & Biomolecular Engineering | Illinois [chbe.illinois.edu]

- 12. iris.uniroma1.it [iris.uniroma1.it]

- 13. Closed-to-open-shell ground state photoswitching of thienyl-based acylhydrazones - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, structure, electrochemistry, and electrochemiluminescence of thienyltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and photochromism studies of thienyl containing triarylethylene derivatives and their applications in real-time photoresponsive surfaces - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and properties of dithienylethene-functionalized switchable antibacterial agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. sci-hub.box [sci-hub.box]

- 22. Computational and Crystallographic Examination of Naphthoquinone Based Diarylethene Photochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | Design and synthesis of thiahelicenes for molecular electronics [frontiersin.org]

- 26. Design and synthesis of thiahelicenes for molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CAS 112440-46-7): A Photochromic Workhorse

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family of photochromic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile molecule in their respective fields.

Introduction: A Molecule that Dances with Light

cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, hereafter referred to by its CAS number 112440-46-7, is a synthetic organic compound renowned for its remarkable photochromic properties.[1] At its core, this molecule possesses the ability to undergo a reversible structural transformation when exposed to light, leading to a change in its color and other physicochemical properties. This light-induced isomerization forms the basis of its utility in a wide array of applications, from high-density optical data storage to the development of "smart" materials and advanced imaging probes.

This guide will delve into the fundamental characteristics of CAS 112440-46-7, providing a detailed exploration of its chemical architecture, a summary of its key properties, a practical synthesis protocol, and an overview of its current and potential applications, with a particular focus on its relevance to materials science and the life sciences.

Chemical Structure and Physicochemical Properties

The unique photochromic behavior of CAS 112440-46-7 is intrinsically linked to its molecular structure. As a diarylethene, its core consists of an ethene bridge connecting two aromatic rings, in this case, 2,4,5-trimethyl-3-thienyl groups. The "cis" designation in its name indicates that the two bulky thienyl groups are situated on the same side of the ethene double bond. This specific stereochemistry is crucial for its photo-induced cyclization reaction.

Molecular Identifiers and Physicochemical Data

A summary of the key identifiers and physicochemical properties of CAS 112440-46-7 is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 112440-46-7[2][3][4][5] |

| Molecular Formula | C₁₈H₁₈N₂S₂[2][3][4][5][6] |

| Molecular Weight | 326.48 g/mol [2][3][4][6] |

| IUPAC Name | (2Z)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile[4] |

| Synonyms | 1,2-Bis(2,4,5-trimethyl-3-thienyl)-cis-1,2-dicyanoethene, (Z)-2,3-Bis(2,4,5-trimethylthiophen-3-yl)maleonitrile[4][7] |

| Appearance | Pale yellow to reddish-yellow or brown crystalline powder[6][7] |

| Melting Point | 120.0 to 124.0 °C[7] |

| Solubility | Soluble in many organic solvents. |

The Heart of the Matter: Photochromism and Mechanism

The defining characteristic of CAS 112440-46-7 is its photochromism, the reversible transformation between two isomers with different absorption spectra upon photoirradiation. This process involves a pericyclic ring-closing and ring-opening reaction.

Upon irradiation with ultraviolet (UV) light, the "open" cis-isomer of CAS 112440-46-7 undergoes a 6π-electrocyclization reaction to form a colored, "closed" ring isomer. This closed form has a more extended π-conjugated system, resulting in a significant shift in its absorption spectrum to longer wavelengths, often appearing colored. The reverse reaction, the ring-opening of the closed isomer back to the open form, can be induced by irradiation with visible light.

This reversible photoisomerization is the fundamental principle behind the applications of CAS 112440-46-7 as a molecular switch. The high thermal stability of both isomers and the high fatigue resistance (the ability to undergo many switching cycles without degradation) are key advantages of diarylethene-based photochromes.

Caption: Photoisomerization of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Synthesis and Characterization: From Benchtop to Application

The synthesis of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is typically achieved through a Knoevenagel condensation reaction. This well-established method provides a reliable route to this class of compounds.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Materials:

-

2,4,5-trimethyl-3-thienylacetonitrile

-